2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile
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Overview
Description
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2,3-difluorophenylacetonitrile. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized products like pyrimidine oxides, and reduced derivatives with altered electronic properties.
Scientific Research Applications
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Difluorophenyl)pyrimidine-5-acetic acid
- 2-(2,3-Difluorophenyl)pyrimidine-5-amine
- 2-(2,3-Difluorophenyl)pyrimidine-5-thiol
Uniqueness
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7F2N3 |
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Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[2-(2,3-difluorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H7F2N3/c13-10-3-1-2-9(11(10)14)12-16-6-8(4-5-15)7-17-12/h1-3,6-7H,4H2 |
InChI Key |
FGPVAOSRLIKKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)CC#N |
Origin of Product |
United States |
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